1-(1H-benzimidazol-2-yl)-4-benzyl-3-methyl-1H-pyrazol-5-ol
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Overview
Description
2-(1H-Benzo[d]imidazol-2-yl)-4-benzyl-5-methyl-1,2-dihydro-3H-pyrazol-3-one is a heterocyclic compound that features both benzimidazole and pyrazolone moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Benzo[d]imidazol-2-yl)-4-benzyl-5-methyl-1,2-dihydro-3H-pyrazol-3-one typically involves the condensation of benzimidazole derivatives with appropriate pyrazolone precursors. One common method involves the reaction of 2-aminobenzimidazole with benzylideneacetone under acidic conditions to form the desired product .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-(1H-Benzo[d]imidazol-2-yl)-4-benzyl-5-methyl-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce dihydro derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Mechanism of Action
The mechanism of action of 2-(1H-Benzo[d]imidazol-2-yl)-4-benzyl-5-methyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with molecular targets such as protein kinases. For example, it has been shown to inhibit EGFR tyrosine kinase by binding to its active site, thereby blocking the phosphorylation of downstream signaling proteins involved in cell proliferation and survival . This inhibition can lead to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide: Another benzimidazole derivative with potential anticancer activity.
2-Phenyl substituted Benzimidazole derivatives: Known for their broad range of biological activities, including anticancer, antibacterial, and antifungal properties.
Uniqueness
2-(1H-Benzo[d]imidazol-2-yl)-4-benzyl-5-methyl-1,2-dihydro-3H-pyrazol-3-one is unique due to its dual benzimidazole and pyrazolone structure, which allows it to interact with multiple molecular targets and exhibit a wide range of biological activities. This dual functionality makes it a versatile compound for drug development and other scientific research applications .
Properties
Molecular Formula |
C18H16N4O |
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Molecular Weight |
304.3 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-yl)-4-benzyl-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C18H16N4O/c1-12-14(11-13-7-3-2-4-8-13)17(23)22(21-12)18-19-15-9-5-6-10-16(15)20-18/h2-10,21H,11H2,1H3,(H,19,20) |
InChI Key |
CETPVAKYBIKMHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3N2)CC4=CC=CC=C4 |
Origin of Product |
United States |
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